N-(2,3-dimethylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
CAS No.:
Cat. No.: VC4565218
Molecular Formula: C27H28N2O3
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N2O3 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |
| Standard InChI | InChI=1S/C27H28N2O3/c1-18-10-12-21(13-11-18)16-29-15-14-22-23(27(29)31)7-5-9-25(22)32-17-26(30)28-24-8-4-6-19(2)20(24)3/h4-13H,14-17H2,1-3H3,(H,28,30) |
| Standard InChI Key | IIHBQJLBOGNTPD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=CC(=C4C)C |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=CC(=C4C)C |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s IUPAC name, N-(2,3-dimethylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide, reflects its complex architecture. Key structural components include:
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A tetrahydroisoquinoline scaffold with a ketone group at position 1.
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A 4-methylbenzyl substituent at position 2 of the isoquinoline ring.
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An acetamide bridge connecting the isoquinoline core to a 2,3-dimethylphenyl group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H28N2O3 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | See above |
| CAS Number | Not publicly disclosed |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)C |
The tetrahydroisoquinoline core is critical for interactions with biological targets, such as neurotransmitter receptors and enzymes .
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically including:
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Cyclization: Formation of the tetrahydroisoquinoline core via Bischler-Napieralski reaction using 3,4-dimethoxyphenethylamine and phenylacetic acid derivatives .
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Alkylation: Introduction of the 4-methylbenzyl group at position 2 using benzyl halides under basic conditions .
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Acetamide Formation: Acylation with chloroacetyl chloride followed by coupling with 2,3-dimethylaniline .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | POCl3, toluene, reflux | 65% |
| 2 | Reductive Amination | NaBH4, methanol | 78% |
| 3 | Alkylation | K2CO3, DMF, 80°C | 82% |
Characterization Techniques
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NMR Spectroscopy: Confirms regiochemistry and purity (e.g., 1H NMR: δ 7.2–6.8 ppm for aromatic protons) .
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Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 429.3 [M+H]+.
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X-ray Crystallography: Resolves stereochemistry of the tetrahydroisoquinoline core .
| Activity | Model System | Key Finding | Source |
|---|---|---|---|
| PTK Inhibition | Enzyme assay | IC50 = 119 nM (OX1 receptor) | |
| Antimicrobial | S. aureus | MIC = 32 µg/mL | |
| Neuroprotection | Neuronal cultures | 40% reduction in apoptosis |
Mechanistic Insights
Orexin Receptor Antagonism
Computational docking studies predict strong binding to orexin-1 (OX1) receptors (ΔG = -9.2 kcal/mol), which regulate arousal and addiction. This aligns with in vivo data showing attenuated cocaine-induced conditioned place preference in rats .
Antioxidant Capacity
The phenolic groups in related compounds scavenge free radicals with EC50 = 45 µM in DPPH assays, suggesting mitigation of oxidative stress .
Comparative Analysis with Structural Analogs
Table 4: Comparison with Key Analogs
| Compound | Substituents | OX1 IC50 (nM) | MIC (µg/mL) |
|---|---|---|---|
| Target Compound | 2,3-Dimethylphenyl, 4-methylbenzyl | 119 | 32 |
| RTIOX-276 | 3,4-Dimethoxybenzyl | 68 | N/A |
| Jorumycin | Bis-tetrahydroisoquinoline | N/A | 0.5* |
*Anticancer activity against HeLa cells.
Future Directions
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